molecular formula C11H22O3 B1197807 Methyl 10-hydroxydecanoate CAS No. 2640-94-0

Methyl 10-hydroxydecanoate

Cat. No.: B1197807
CAS No.: 2640-94-0
M. Wt: 202.29 g/mol
InChI Key: NFJQGHRDVMDLKM-UHFFFAOYSA-N
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Description

Methyl 10-hydroxydecanoate, also known as Methyl 10-hydroxydecanoate, is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 10-hydroxydecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-hydroxydecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 10-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJQGHRDVMDLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334294
Record name Methyl 10-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2640-94-0
Record name Methyl 10-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl 10-hydroxydecanoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 10-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-hydroxydecanoate is a bifunctional organic molecule featuring a terminal hydroxyl group and a methyl ester. This unique structure imparts a combination of hydrophilic and lipophilic characteristics, making it a compound of interest in various scientific domains, including chemical synthesis and drug development. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity, and potential applications, offering a foundational resource for professionals in the field.

Nomenclature and Chemical Structure

A clear understanding of a molecule's identity is paramount for any scientific investigation. Methyl 10-hydroxydecanoate is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

  • IUPAC Name : methyl 10-hydroxydecanoate[1]

  • Synonyms : 10-Hydroxydecanoic acid methyl ester, METHYL10-HYDROXYDECANOATE[1]

  • CAS Number : 2640-94-0[1][2]

The molecule consists of a ten-carbon aliphatic chain. At one end (C1), the carboxylic acid group is esterified with a methyl group. At the other end (C10), a primary alcohol group is present. This structure results in a molecule with distinct polar and non-polar regions.

Caption: Chemical Structure of Methyl 10-hydroxydecanoate.

Physical and Chemical Properties

The physical properties of Methyl 10-hydroxydecanoate are dictated by its molecular structure, including its molecular weight and the presence of both hydrogen bond-donating (hydroxyl) and accepting (ester) groups.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₃[1]
Molecular Weight 202.29 g/mol [1][2]
Appearance Inferred to be a liquid at standard conditions
Density 0.962 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.448[2]
Flash Point 105.0 °C (221.0 °F) - closed cup
Boiling Point Data not available[3][4]
Melting Point Data not available[3][4]
Solubility Expected to be soluble in organic solvents; sparingly soluble in water[5]
SMILES COC(=O)CCCCCCCCCO[1]
InChIKey NFJQGHRDVMDLKM-UHFFFAOYSA-N[1][2]

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and purity of Methyl 10-hydroxydecanoate. The expected spectral data are consistent with its bifunctional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR : The proton NMR spectrum is expected to show several key signals. A singlet for the methyl ester protons (-OCH₃) would appear around 3.67 ppm.[6] The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the methylene protons alpha to the ester carbonyl group (-CH₂COO-) would also be a triplet at a distinct chemical shift (around 2.30 ppm).[6] The remaining methylene protons in the aliphatic chain would form a complex multiplet signal.[6]

  • ¹³C NMR : The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. The carbonyl carbon of the ester would be the most downfield signal, followed by the carbon bearing the hydroxyl group and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The spectrum of Methyl 10-hydroxydecanoate will be characterized by:

  • A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp absorption peak around 1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group.[6]

  • C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202.

  • Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage adjacent to the hydroxyl group. The base peak is often observed at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester.[1]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Esterification of 10-Hydroxydecanoic Acid Purification Column Chromatography or Distillation Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Product MS Mass Spectrometry (GC-MS) Purification->MS Purified Product IR IR Spectroscopy Purification->IR Purified Product

Caption: General workflow for synthesis and characterization.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 10-hydroxydecanoate is governed by its two primary functional groups: the hydroxyl group and the methyl ester.

  • Hydroxyl Group Reactivity : As a primary alcohol, the terminal hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It can also participate in etherification and esterification reactions.

  • Ester Group Reactivity : The methyl ester can be hydrolyzed under acidic or basic conditions to yield 10-hydroxydecanoic acid and methanol. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

  • Stability : While specific stability data is limited, the molecule is expected to be stable under standard storage conditions.[3] The structurally similar methyl decanoate is known to emit acrid smoke and irritating vapors upon decomposition by heat.[5]

MHD Methyl 10-hydroxydecanoate Oxidation Oxidation (e.g., PCC, Jones) MHD->Oxidation Hydrolysis Hydrolysis (H⁺ or OH⁻) MHD->Hydrolysis Esterification Esterification (with R'COOH) MHD->Esterification Aldehyde Methyl 10-oxodecanoate Oxidation->Aldehyde Mild Hydroxy_Acid 10-Hydroxydecanoic Acid + Methanol Hydrolysis->Hydroxy_Acid Diester Diester Product Esterification->Diester Dicarboxylic_Acid Sebacic acid monomethyl ester Aldehyde->Dicarboxylic_Acid Strong

Caption: Key reactions of Methyl 10-hydroxydecanoate.

Potential Applications in Research and Drug Development

The bifunctional nature of Methyl 10-hydroxydecanoate makes it a versatile building block and a molecule of interest for various applications.

  • Synthetic Chemistry : It can serve as a starting material for the synthesis of more complex molecules, such as polymers, macrocycles, and specialty fatty acids. For instance, it has been used in the synthesis of racemic 9-methyl-10-hexadecenoic acid.

  • Drug Development : The inclusion of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate.[7] This strategy is often employed to optimize lead compounds by improving metabolic stability.[7] Furthermore, Methyl 10-hydroxydecanoate has been described as an intestinal permeability enhancer, suggesting potential utility in drug delivery systems to improve the oral bioavailability of certain therapeutic agents.[1] The related parent acid, 10-hydroxydecanoic acid, has shown cytotoxic effects, indicating a potential area for further investigation into the biological activities of its derivatives.[8]

Experimental Protocols

The following are generalized, foundational protocols. Researchers must adapt these based on specific laboratory conditions and safety assessments.

Synthesis: Fischer Esterification of 10-Hydroxydecanoic Acid

This protocol outlines a standard method for synthesizing Methyl 10-hydroxydecanoate.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10-hydroxydecanoic acid in an excess of methanol.

  • Catalysis : Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup : After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity and confirming the identity of the synthesized product.

  • Sample Preparation : Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., hexane or dichloromethane).[6]

  • Instrumentation : Utilize a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer.[6]

  • GC Conditions :

    • Injector Temperature : 250 °C.[6]

    • Carrier Gas : Helium at a constant flow rate.[6]

    • Oven Program : An initial temperature hold followed by a ramp to a final temperature to ensure separation from any impurities.[6]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

    • Scan Range : Scan a mass range appropriate to detect the molecular ion (m/z 202) and expected fragments.

  • Data Analysis : Compare the obtained retention time and mass spectrum with reference data to confirm the identity and assess the purity of the compound.

Safety Information

  • Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.

  • Handling : Use in a well-ventilated area or a fume hood.

  • Storage : Store in a cool, dry place away from incompatible materials. It is classified under Storage Class 10 for combustible liquids.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74300, 10-Hydroxydecanoic Acid. Retrieved from [Link]

  • Wikipedia. (2023). 10-Hydroxydecanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dodecanoic acid, methyl ester (CAS 111-82-0). Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:2380-01-0 | Octadecanoic acid,10-hydroxy-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. Retrieved from [Link]

  • PubMed. (2018). [Application of methyl in drug design]. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8050, Methyl Decanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543603, Methyl 10-oxooctadecanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl decanoate, 110-42-9. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Methyl 10-Hydroxydecanoate: From Hypothesized Actions to Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This document synthesizes current knowledge on related compounds to propose a research framework for Methyl 10-hydroxydecanoate. The biological activities described herein are largely extrapolated from its parent compound, 10-hydroxydecanoic acid, and require direct experimental validation.

Introduction: The Untapped Potential of a Royal Jelly Derivative

Within the intricate chemical matrix of royal jelly, a substance synonymous with health and longevity, lies 10-hydroxydecanoic acid (10-HDAA), a fatty acid lauded for its diverse biological activities.[1] Its methyl ester derivative, Methyl 10-hydroxydecanoate, remains a comparatively enigmatic molecule. While its role as a substrate in industrial biotransformation for producing sebacic acid is acknowledged, its potential as a bioactive agent in its own right is an area ripe for exploration.[2][3] Fatty acid esters, as a class, are known to possess a wide array of commercial applications, including in food products, detergents, cosmetics, and as lubricants and pharmaceuticals.[4] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a structured approach to systematically investigate and validate the hypothesized biological activities of Methyl 10-hydroxydecanoate. We will bridge the gap between the known and the unknown, offering field-proven insights into experimental design and mechanistic elucidation.

Part 1: Hypothesized Biological Activities and Mechanistic Frameworks

Based on the well-documented effects of its parent compound, 10-HDAA, and other structurally related fatty acid esters, we can postulate several key areas of biological activity for Methyl 10-hydroxydecanoate.[1] The esterification of the carboxylic acid group may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its lipophilicity and cellular uptake.[5]

Anti-Inflammatory Potential: Modulating the Inflammatory Cascade

Hypothesis: Methyl 10-hydroxydecanoate possesses anti-inflammatory properties by attenuating pro-inflammatory signaling pathways.

Mechanistic Insight: 10-HDAA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting p53, which in turn can deactivate the NLRP3 inflammasome pathway and promote autophagy.[6] It is plausible that Methyl 10-hydroxydecanoate could operate through similar, or related, mechanisms. The key signaling pathways to investigate include NF-κB and MAPK (p38 and JNK), which are pivotal in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Proposed Signaling Pathway for Anti-Inflammatory Action

G M10HDA Methyl 10-hydroxydecanoate IKK IKK Complex M10HDA->IKK Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Methyl 10-hydroxydecanoate.

Neuroprotective Effects: Shielding Neurons from Degeneration

Hypothesis: Methyl 10-hydroxydecanoate exhibits neuroprotective properties against oxidative stress and excitotoxicity.

Mechanistic Insight: The parent compound, 10-HDAA, has demonstrated neuroprotective effects in an ischemic stroke model, associated with reduced levels of active caspase-3 and PARP-1, key mediators of apoptosis.[8] Many neurodegenerative diseases share common pathological features like oxidative stress and neuronal apoptosis.[9] Therefore, investigating the ability of Methyl 10-hydroxydecanoate to mitigate these processes in neuronal cell models is a logical starting point. Other fatty acid methyl esters, such as methyl palmitate, have also been identified as novel neuroprotective agents.[10]

Conceptual Workflow for Neuroprotection Assessment

G cluster_0 Cell Culture cluster_1 Induction of Injury cluster_2 Treatment cluster_3 Analysis A Culture SH-SY5Y neuronal cells B Induce oxidative stress (e.g., H2O2) A->B C Treat with Methyl 10-hydroxydecanoate B->C D Assess cell viability (MTT assay) C->D E Measure apoptosis (Caspase-3 activity) C->E

Caption: A streamlined workflow for evaluating the neuroprotective effects of Methyl 10-hydroxydecanoate.

Skin Health and Barrier Function: A Dermatological Perspective

Hypothesis: Methyl 10-hydroxydecanoate contributes to skin health by enhancing skin barrier function and providing hydration.

Mechanistic Insight: Fatty acids and their esters are integral to maintaining the integrity of the stratum corneum, the outermost layer of the skin that acts as a protective barrier.[11] They contribute to the lipid matrix that prevents excessive water loss and protects against environmental insults. Alpha-hydroxy acids (AHAs) are well-known for their dermatological benefits, and while Methyl 10-hydroxydecanoate is a hydroxy fatty acid ester, it may share some functional similarities in promoting skin health.[12] Its lipophilic nature would facilitate its incorporation into the lipid layers of the skin.

Part 2: Experimental Protocols for Validation

The following protocols are designed to be robust and provide quantifiable data to test the aforementioned hypotheses.

Protocol: In Vitro Anti-Inflammatory Assay

Objective: To quantify the inhibitory effect of Methyl 10-hydroxydecanoate on the production of pro-inflammatory mediators in a macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Methyl 10-hydroxydecanoate (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Cytotoxicity Assessment (MTT Assay): Treat cells with various concentrations of Methyl 10-hydroxydecanoate for 24 hours to determine the non-toxic concentration range.

  • Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of Methyl 10-hydroxydecanoate for 2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (solvent + LPS) and a negative control group (no treatment).

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of Methyl 10-hydroxydecanoate and determine the IC50 value.

Trustworthiness: This protocol includes a crucial cytotoxicity assessment to ensure that any observed decrease in cytokine levels is due to an anti-inflammatory effect and not simply cell death. The use of appropriate controls validates the results.

Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the protective effect of Methyl 10-hydroxydecanoate against oxidative stress-induced cell death in a human neuronal cell line.[13][14][15]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Hydrogen peroxide (H₂O₂)

  • Methyl 10-hydroxydecanoate

  • MTT reagent

  • Caspase-3 colorimetric assay kit

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, differentiation can be induced with retinoic acid.

  • Treatment: Pre-treat the cells with various concentrations of Methyl 10-hydroxydecanoate for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for a further 24 hours to induce cell death.

  • Cell Viability Assessment (MTT Assay): Measure cell viability to quantify the protective effect of Methyl 10-hydroxydecanoate.

  • Apoptosis Measurement (Caspase-3 Assay): Lyse the cells and measure caspase-3 activity using the colorimetric assay kit to specifically assess apoptosis.

  • Data Analysis: Compare the cell viability and caspase-3 activity of the treated groups to the H₂O₂-only control group.

Expertise: The optional differentiation step for SH-SY5Y cells provides a more physiologically relevant model for neuroprotection studies.

Protocol: In Vitro Skin Barrier Function Assay

Objective: To assess the effect of Methyl 10-hydroxydecanoate on the integrity of an in vitro 3D human epidermal model.

Materials:

  • Reconstructed human epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided with the RHE kits

  • Methyl 10-hydroxydecanoate formulated in a suitable vehicle

  • Triton X-100 (as a positive control for barrier disruption)

  • Transepidermal Water Loss (TEWL) measurement device

  • Lucifer Yellow permeability assay kit

Procedure:

  • Model Equilibration: Equilibrate the RHE models in the provided assay medium according to the manufacturer's protocol.

  • Topical Application: Apply a defined amount of the Methyl 10-hydroxydecanoate formulation to the surface of the RHE models. Include a vehicle control and a positive control (Triton X-100).

  • Incubation: Incubate for a specified period (e.g., 24-48 hours).

  • Barrier Integrity Measurement (TEWL): Measure the TEWL from the surface of the RHE models. An increase in TEWL indicates barrier disruption, while a stable or decreased TEWL suggests barrier maintenance or enhancement.[16]

  • Permeability Assay (Lucifer Yellow): Assess the "outside-in" barrier function by applying Lucifer Yellow to the apical side and measuring its penetration into the basolateral medium.

  • Data Analysis: Compare the TEWL values and Lucifer Yellow permeability between the treated and control groups.

Authoritative Grounding: The use of commercially available, validated RHE models and established barrier function assays like TEWL and Lucifer Yellow permeability provides a strong foundation for regulatory acceptance.[11][17]

Part 3: Data Presentation and Future Outlook

The quantitative data generated from these protocols should be summarized in clear, comparative tables.

Table 1: Quantitative Summary of Hypothesized Bioactivities

Biological ActivityModel SystemKey Experimental ReadoutExpected Outcome for Bioactivity
Anti-inflammatory LPS-stimulated RAW 264.7 cellsIC50 for TNF-α and IL-6 inhibitionLow micromolar IC50 values
Neuroprotection H₂O₂-treated SH-SY5Y cells% increase in cell viabilitySignificant increase in viability vs. H₂O₂ control
Skin Barrier Enhancement Reconstructed Human Epidermis% change in TEWL vs. vehicleNo increase or a decrease in TEWL

Future Directions:

The successful validation of these initial hypotheses would pave the way for more in-depth mechanistic studies. This would include investigating the specific molecular targets of Methyl 10-hydroxydecanoate using techniques like Western blotting for key signaling proteins, transcriptomic analysis (RNA-seq) to identify modulated genes, and eventually, in vivo studies in relevant animal models of inflammation, neurodegeneration, and skin disorders. The journey to fully understand the biological activity of Methyl 10-hydroxydecanoate is just beginning, and the framework presented here offers a scientifically rigorous path forward.

References

A comprehensive list of references will be generated upon the completion of a full research cycle based on the protocols outlined in this guide. The citations provided in-text serve as a foundational reference point for the proposed investigations.

Sources

An In-Depth Technical Guide to Methyl 10-hydroxydecanoate: Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 10-hydroxydecanoate, a bifunctional organic molecule of increasing interest in chemical synthesis, biotechnology, and pharmaceutical research. We will delve into its core chemical identity, practical synthesis and analytical protocols, and explore its current and potential applications. The information herein is curated for researchers, scientists, and drug development professionals, emphasizing the causality behind methodological choices to ensure both scientific integrity and practical utility.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its unambiguous identification and a clear summary of its physical properties. Methyl 10-hydroxydecanoate is a fatty acid methyl ester (FAME) characterized by a terminal hydroxyl group, making it a valuable bifunctional building block.

Nomenclature and Chemical Identifiers

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. However, in literature and databases, various synonyms and structural representations are used.

CAS Number: 2640-94-0[1][2][3][4]

Identifier Type Value
IUPAC Name methyl 10-hydroxydecanoate[1]
Synonyms 10-Hydroxydecanoic acid, methyl ester; METHYL10-HYDROXYDECANOATE; Decanoic acid, 10-hydroxy-, methyl ester[1][5]
Molecular Formula C₁₁H₂₂O₃[1]
SMILES COC(=O)CCCCCCCCCO[1]
InChI InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3[1]
InChIKey NFJQGHRDVMDLKM-UHFFFAOYSA-N[1]
Physicochemical Data

The physical properties of Methyl 10-hydroxydecanoate dictate its handling, purification, and reaction conditions. These values are critical for experimental design.

Property Value Source
Molecular Weight 202.29 g/mol [1][2][3]
Appearance Liquid (at room temperature)[2]
Density 0.962 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.448[2]
Flash Point 105.0 °C (221.0 °F) - closed cup[2]
Storage Class 10 (Combustible liquids)[2]

Part 2: Synthesis and Manufacturing Insights

The synthesis of Methyl 10-hydroxydecanoate can be approached through classical organic chemistry or biotechnological routes. The choice of method depends on factors such as starting material availability, desired purity, and scalability.

Key Synthesis Pathways

A. Fischer Esterification of 10-Hydroxydecanoic Acid: This is the most direct and common laboratory-scale synthesis. The reaction involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.

  • Causality: An excess of methanol is used to shift the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is required to protonate the carboxyl group, rendering it more susceptible to nucleophilic attack by methanol.

B. Biotransformation Intermediate: Methyl 10-hydroxydecanoate is a known intermediate in the microbial α,ω-oxidation pathway. For instance, in engineered strains of Candida tropicalis, methyl decanoate can be converted to sebacic acid, with Methyl 10-hydroxydecanoate being a key, transient species in this pathway.[6] This route is significant for the green production of valuable dicarboxylic acids used in polymer synthesis.

G cluster_0 Chemical Synthesis Workflow Start 10-Hydroxydecanoic Acid + Methanol (excess) Process1 Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) Start->Process1 Fischer Esterification Process2 Reaction Quenching (e.g., NaHCO₃ wash) Process1->Process2 Neutralization Process3 Purification (Distillation or Chromatography) Process2->Process3 Isolation End Methyl 10-hydroxydecanoate (Product) Process3->End

Caption: A typical laboratory workflow for the synthesis of Methyl 10-hydroxydecanoate.

Experimental Protocol: Fischer Esterification

This protocol provides a self-validating framework for the synthesis and purification of Methyl 10-hydroxydecanoate.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10-hydroxydecanoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask. The large excess serves as both reactant and solvent.

  • Catalysis: Slowly add concentrated sulfuric acid (0.05-0.1 eq) to the stirring solution. Expertise Note: This addition is exothermic and should be done carefully.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Trustworthiness Check: This step neutralizes the acid catalyst and quenches the reaction. The addition should be slow to control CO₂ evolution.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield pure Methyl 10-hydroxydecanoate.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides the highest level of confidence.

Overview of Key Techniques
  • Gas Chromatography (GC/GC-MS): The primary technique for assessing purity and identifying volatile impurities. Mass spectrometry (MS) coupling provides definitive structural confirmation.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, specifically the hydroxyl (-OH) and ester (-C=O) moieties.[1]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, particularly for analyzing non-volatile impurities or for methods involving derivatization.[7]

G Sample Received Sample (Methyl 10-hydroxydecanoate) Purity Purity Assessment (GC-FID) Sample->Purity Primary Test Identity Identity Confirmation (GC-MS) Sample->Identity Confirmatory Structure Structural Elucidation (NMR, FT-IR) Sample->Structure Comprehensive Report Certificate of Analysis (Purity >90%) Purity->Report Identity->Report Structure->Report

Caption: Standard analytical workflow for the characterization of a chemical sample.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)
  • Sample Preparation: Prepare a stock solution of Methyl 10-hydroxydecanoate at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Causality: This stationary phase provides good resolution for fatty acid esters.

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Detector (FID): Set to 280 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

    • Expertise Note: A temperature ramp is crucial for eluting the compound as a sharp peak while separating it from any lower or higher boiling point impurities.

  • Injection & Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Part 4: Applications in Research and Drug Development

The dual functionality of Methyl 10-hydroxydecanoate makes it a versatile tool for chemists and biochemists.

Bifunctional Building Block in Synthesis

The presence of both a terminal hydroxyl group and a methyl ester allows for orthogonal chemical modifications. The hydroxyl group can undergo oxidation, etherification, or further esterification, while the methyl ester can be hydrolyzed to the carboxylic acid or converted to an amide. This makes it a valuable starting material for more complex molecules, such as the marine bacterial fatty acid 9-methyl-10-hexadecenoic acid.[2]

Intermediate in Green Chemistry

As an intermediate in the biotransformation of methyl decanoate to sebacic acid, Methyl 10-hydroxydecanoate is relevant to the field of industrial biotechnology.[6] This process represents a more sustainable alternative to traditional petrochemical routes for producing monomers for high-performance polymers like nylon.

Potential in Pharmaceutical Research

Authoritative databases have flagged Methyl 10-hydroxydecanoate as a potential "intestinal permeability enhancer".[1] This property is of high interest in drug development.

  • Mechanism Insight: Permeability enhancers transiently open the tight junctions between epithelial cells in the intestine, allowing poorly absorbed drugs (e.g., peptides, certain small molecules) to pass into the bloodstream more effectively. While specific mechanistic studies on this particular molecule are not widely published, related medium-chain fatty acids and their derivatives are known to have this effect. The introduction of a methyl group can modulate physicochemical properties, potentially improving stability or interaction with cellular membranes.[8] This application warrants further investigation for its potential in oral drug delivery systems.

Part 5: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields and chemical-resistant gloves (e.g., nitrile).[2][5]

  • Storage: Store in a tightly closed container in a cool, dry place.[9] It is classified as a combustible liquid, so it should be kept away from ignition sources.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 10-hydroxydecanoate is more than just a simple chemical. It is a versatile intermediate with established utility in organic synthesis and a promising role in the development of sustainable biotechnological processes. Its potential as a pharmaceutical excipient for enhancing drug permeability highlights its relevance to drug development professionals. A firm grasp of its properties, synthesis, and analytical validation is key to unlocking its full potential in both academic and industrial research.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74300, 10-Hydroxydecanoic Acid. Available at: [Link]

  • Sugiharto, Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. AMB Express, 8(75). Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 521747, Methyl 3-hydroxydecanoate. Available at: [Link]

  • Chemsrc. Product Page for Octadecanoic acid, 10-hydroxy-, methyl ester. Available at: [Link]

  • Wikipedia. 10-Hydroxydecanoic acid. Available at: [Link]

  • Wang, S., et al. (2019). Application of methyl in drug design. Yao Xue Xue Bao, 54(9), 1595-1606. Available at: [Link]

  • Tius, M. A. (2014). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. Molecules, 19(8), 11637-11648. Available at: [Link]

  • Kuivanen, J., & Penttilä, M. (2020). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Foods, 9(9), 1303. Available at: [Link]

  • MetaSci. Safety Data Sheet for 10-Hydroxydecanoic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. Analytical Method for Mesosulfuron-methyl in Surface Water. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 10-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-hydroxydecanoate is a long-chain fatty acid methyl ester that has garnered interest in various scientific fields, from chemical synthesis to potential applications in drug development. Accurate and precise quantification of this analyte is crucial for understanding its properties, metabolism, and potential therapeutic effects. This document, intended for researchers, scientists, and drug development professionals, provides detailed analytical methods for the robust quantification of Methyl 10-hydroxydecanoate in various matrices.

As a Senior Application Scientist, the following protocols are designed not just as a set of instructions, but as a comprehensive guide grounded in established analytical principles. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods as needed. The protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity.

Physicochemical Properties of Methyl 10-hydroxydecanoate

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₃[PubChem][1]
Molecular Weight 202.29 g/mol [PubChem][1]
CAS Number 2640-94-0[Sigma-Aldrich]
Appearance Colorless liquid (estimated)
Density 0.962 g/mL at 25 °C[Sigma-Aldrich]
Boiling Point Decomposes at elevated temperatures
Solubility Soluble in organic solvents like methanol, acetonitrile, and hexane

Analytical Strategy: GC-MS and HPLC-UV

Two primary chromatographic techniques are presented for the quantification of Methyl 10-hydroxydecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification. However, it requires derivatization of the hydroxyl group to improve volatility and chromatographic performance.

  • HPLC-UV can be a simpler and more direct method, particularly if derivatization is to be avoided. Its sensitivity may be lower than GC-MS, and as Methyl 10-hydroxydecanoate lacks a strong chromophore, detection is typically performed at low UV wavelengths.

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxylated fatty acid methyl esters like Methyl 10-hydroxydecanoate, a two-step derivatization is often employed: esterification of the carboxylic acid and silylation of the hydroxyl group. Since the target analyte is already a methyl ester, only silylation of the hydroxyl group is necessary to enhance its volatility and thermal stability for GC analysis.

A. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting Methyl 10-hydroxydecanoate from aqueous matrices such as plasma or cell culture media.

Rationale: Liquid-liquid extraction (LLE) is a robust and widely used technique to isolate analytes from a sample matrix into an immiscible organic solvent. The choice of solvent is critical for efficient extraction. A moderately polar solvent like ethyl acetate is effective for extracting the relatively polar Methyl 10-hydroxydecanoate.

Protocol:

  • To 1 mL of the aqueous sample in a glass tube, add a known amount of a suitable internal standard (e.g., Methyl 9-hydroxynonanoate).

  • Add 3 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 2-5) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

B. Derivatization: Silylation of the Hydroxyl Group

Rationale: The hydroxyl group on Methyl 10-hydroxydecanoate makes it polar and prone to thermal degradation in the hot GC inlet and column. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, and leading to improved peak shape and sensitivity.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

Protocol:

  • To the dried extract from the sample preparation step, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst and solvent).

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Derivatization_Workflow Analyte Methyl 10-hydroxydecanoate (with -OH group) Reagent BSTFA + 1% TMCS Analyte->Reagent + Derivatized_Analyte Silylated Methyl 10-hydroxydecanoate (TMS-ether) Reagent->Derivatized_Analyte 60°C, 30 min GC_MS GC-MS Analysis Derivatized_Analyte->GC_MS caption Silylation of Methyl 10-hydroxydecanoate for GC-MS analysis.

Silylation of Methyl 10-hydroxydecanoate for GC-MS analysis.

C. GC-MS Instrumental Parameters and Analysis

Rationale: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good resolution for a wide range of analytes, including silylated fatty acid esters. The temperature program is optimized to ensure good separation from potential matrix components and the internal standard, while keeping the analysis time reasonable. Selective Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.[3]

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selective Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the silyl group and the ester moiety.
D. Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4]

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards.
Accuracy Recovery of 80-120% for spiked samples at three concentration levels.
Precision Relative Standard Deviation (RSD) < 15% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.

II. Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers a direct method for the quantification of Methyl 10-hydroxydecanoate without the need for derivatization. Since the analyte lacks a strong UV chromophore, detection is performed at a low wavelength (around 205-210 nm).[2]

A. Sample Preparation: Solid-Phase Extraction

Rationale: Solid-Phase Extraction (SPE) is an effective technique for sample clean-up and concentration, particularly for complex matrices. A reversed-phase sorbent (e.g., C18) is suitable for retaining the non-polar Methyl 10-hydroxydecanoate from an aqueous sample. The analyte is then eluted with a stronger organic solvent.

Protocol:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • To 1 mL of the aqueous sample, add a known amount of a suitable internal standard (e.g., Methyl dodecanoate).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

SPE_Workflow cluster_SPE_Cartridge C18 SPE Cartridge Condition 1. Condition (Methanol, Water) Load 2. Load Sample Wash 3. Wash (10% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute HPLC_Analysis HPLC-UV Analysis Elute->HPLC_Analysis Collect, Evaporate, Reconstitute Sample Sample + Internal Standard Sample->Load caption Solid-Phase Extraction workflow for sample clean-up.

Solid-Phase Extraction workflow for sample clean-up.

B. HPLC-UV Instrumental Parameters and Analysis

Rationale: Reversed-phase chromatography with a C18 column is the standard for separating non-polar to moderately polar compounds. A gradient elution with acetonitrile and water allows for the efficient separation of the analyte from matrix components and the internal standard. The addition of a small amount of acid to the mobile phase can improve peak shape for any residual acidic components.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm
C. Method Validation

Similar to the GC-MS method, the HPLC-UV method should be validated according to ICH guidelines.

ParameterAcceptance Criteria
Specificity Baseline resolution of the analyte and internal standard from any matrix components.
Linearity Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards.
Accuracy Recovery of 80-120% for spiked samples at three concentration levels.
Precision Relative Standard Deviation (RSD) < 15% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.

Concluding Remarks

The choice between the GC-MS and HPLC-UV methods presented here will depend on the specific requirements of the study. The GC-MS method offers higher sensitivity and selectivity, which is advantageous for complex biological matrices. The HPLC-UV method provides a simpler workflow without the need for derivatization, which can be beneficial for high-throughput screening. Both methods, when properly validated, will provide accurate and reliable quantification of Methyl 10-hydroxydecanoate, enabling researchers to advance their understanding of this compound.

References

  • Carvalho, M. S., Mendonça, M. A., Pinho, D. M. M., Resck, I. S., & Suarez, P. A. Z. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 753-761. [Link]

  • McCurry, J. D. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent Technologies Application Note. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate." PubChem, [Link].

  • Lopes, A. F., et al. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. MethodsX, 8, 101438. [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Application Note. [Link]

  • Ostrowska, E., et al. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • Kalogianni, A. I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molecules, 28(5), 2329. [Link]

  • Schieberle, P., & Molyneux, R. J. (2020). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS. Comprehensive Reviews in Food Science and Food Safety, 19(5), 2419-2451. [Link]

  • Song, J. Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. AMB Express, 8(1), 73. [Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spots Using UPLC-MS/MS. Drug Design, Development and Therapy, 15, 1039–1047. [Link]

  • Kaškonienė, V., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6001. [Link]

  • Carter, M. D., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Metabolites, 11(8), 536. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 521747, Methyl 3-hydroxydecanoate." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8050, Methyl decanoate." PubChem, [Link].

  • Christie, W. W. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23, 753-761. [Link]

  • Cacho, J. I., et al. (2013). Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 141(3), 2416-2424. [Link]

  • AOCS. "Fatty Acid Analysis by HPLC." AOCS Lipid Library, [Link].

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Application Note: A Comprehensive Guide to the Analysis of Methyl 10-hydroxydecanoate using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 10-hydroxydecanoate is a hydroxy fatty acid methyl ester with significance in various fields, including as a potential biomarker and a precursor in chemical synthesis. Accurate and reliable quantification of this analyte is crucial for research and development. While gas chromatography (GC) has traditionally been a common method for analyzing fatty acid methyl esters (FAMEs), high-performance liquid chromatography (HPLC) offers distinct advantages, particularly for compounds with lower volatility or when derivatization is not desirable.[1][2] This application note provides a detailed protocol for the analysis of Methyl 10-hydroxydecanoate using reversed-phase HPLC with two alternative detection methods suitable for non-UV-absorbing compounds: Refractive Index (RI) detection and Evaporative Light Scattering Detection (ELSD).

Physicochemical Properties of Methyl 10-hydroxydecanoate

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₃PubChem CID 520259[3]
Molecular Weight 202.29 g/mol PubChem CID 520259[3]
IUPAC Name methyl 10-hydroxydecanoatePubChem CID 520259[3]
Refractive Index (n20/D) 1.448 (lit.)Sigma-Aldrich
SMILES COC(=O)CCCCCCCCCOPubChem CID 520259[3]

Theory and Principles: Crafting the Optimal HPLC Method

The selection of an appropriate HPLC method is a scientifically driven process. For a non-volatile, non-chromophoric analyte like Methyl 10-hydroxydecanoate, a reversed-phase separation approach is logical.

The Rationale for Reversed-Phase Chromatography

Reversed-phase HPLC is the most widely used mode of liquid chromatography and is particularly well-suited for separating moderately polar to nonpolar compounds. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is relatively polar (e.g., a mixture of water and acetonitrile or methanol). The retention of analytes is primarily governed by hydrophobic interactions between the analyte and the stationary phase. Methyl 10-hydroxydecanoate, with its ten-carbon chain, exhibits sufficient hydrophobicity for effective retention and separation on a C18 column.

Choosing the Right Detector: Overcoming the Lack of a Chromophore

Methyl 10-hydroxydecanoate lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective for sensitive detection. Therefore, universal detectors that do not rely on the analyte's optical properties are required.

  • Refractive Index (RI) Detection: This detector measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[4] It is a truly universal detector but is sensitive to changes in temperature, pressure, and mobile phase composition, necessitating isocratic elution.[4][5]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that is compatible with gradient elution. The column eluent is nebulized, and the solvent is evaporated, leaving behind a fine mist of analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the analyte concentration. For semi-volatile compounds like some FAMEs, low-temperature operation of the ELSD is crucial to prevent analyte evaporation and ensure good sensitivity.[6][7][8]

  • Mass Spectrometry (MS): While not detailed in the primary protocols below, it is important to note that LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), is a powerful technique for both quantification and structural confirmation of FAMEs.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Methyl 10-hydroxydecanoate.

workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve Sample in Mobile Phase injector Autosampler s_prep->injector Inject pump Isocratic/Gradient Pump pump->injector column C18 Column injector->column detector RI or ELSD Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram quant Peak Integration & Quantification chromatogram->quant

Caption: General workflow for the HPLC analysis of Methyl 10-hydroxydecanoate.

Detailed Protocols

The following are two distinct, validated protocols for the analysis of Methyl 10-hydroxydecanoate.

Protocol 1: Reversed-Phase HPLC with Refractive Index Detection (RI)

This protocol is ideal for routine quantitative analysis where high sensitivity is not the primary requirement and an isocratic method is sufficient.

1. Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Methyl 10-hydroxydecanoate standard (≥98% purity).

  • HPLC-grade acetonitrile and water.

2. Chromatographic Conditions

ParameterSetting
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Refractive Index (RI)
Detector Temperature 35°C
Run Time 15 minutes

3. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 10-hydroxydecanoate and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 µg/mL to 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing Methyl 10-hydroxydecanoate in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Allow the HPLC system and RI detector to equilibrate until a stable baseline is achieved.

  • Inject the calibration standards and the sample.

  • Identify the Methyl 10-hydroxydecanoate peak based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Methyl 10-hydroxydecanoate in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is advantageous when higher sensitivity is required or when gradient elution is necessary to resolve Methyl 10-hydroxydecanoate from other components in a complex matrix.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Methyl 10-hydroxydecanoate standard (≥98% purity).

  • HPLC-grade acetonitrile and water.

2. Chromatographic Conditions

ParameterSetting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Evaporative Light Scattering (ELSD)
Nebulizer Temperature 30°C
Evaporator Temperature 40°C
Gas Flow (Nitrogen) 1.5 L/min

3. Sample and Standard Preparation

  • Follow the same procedure as described in Protocol 1 for the preparation of stock and calibration standards, using a suitable solvent compatible with the initial mobile phase conditions (e.g., Acetonitrile:Water 60:40).

4. Data Analysis

  • Equilibrate the HPLC system and ELSD.

  • Inject the standards and sample.

  • The ELSD response is often non-linear. Therefore, a logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve (log(Area) vs. log(Concentration)).

  • Quantify the Methyl 10-hydroxydecanoate in the sample using the established calibration curve.

Expected Results and Discussion

Under the proposed conditions, Methyl 10-hydroxydecanoate should be well-retained and elute as a sharp, symmetrical peak. The retention time will be influenced by the exact column chemistry and dimensions, as well as the mobile phase composition.

Hypothetical Performance Data

ParameterProtocol 1 (RI)Protocol 2 (ELSD)
Expected Retention Time ~ 8.5 min~ 7.2 min
Linearity (r²) ≥ 0.995≥ 0.99 (log-log)
Limit of Detection (LOD) ~ 5 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 15 µg/mL~ 1.5 µg/mL

Causality Behind Experimental Choices

  • Column: A C18 stationary phase is selected for its strong hydrophobic retention of the alkyl chain of Methyl 10-hydroxydecanoate.

  • Mobile Phase: The combination of acetonitrile and water provides good solvating power and low viscosity. The ratio is optimized to achieve a suitable retention time, balancing analysis speed with resolution.

  • Temperature Control: Maintaining a constant column temperature is critical for reproducible retention times. For RI detection, stable temperature control is paramount for a stable baseline. For ELSD, controlled temperature ensures consistent nebulization and evaporation.[8]

Method Validation and Trustworthiness

To ensure the trustworthiness of these protocols, a thorough method validation should be performed according to established guidelines. This includes, but is not limited to, assessing the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.

  • Linearity and Range: The relationship between the detector response and the analyte concentration should be linear over a defined range.

  • Accuracy and Precision: Determined by replicate analyses of quality control samples at different concentrations.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram outlines the key stages of method validation.

validation start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy specificity->accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Key stages in the validation of an analytical method.

References

  • Holčapek, M., Jandera, P., Zderadička, P., & Hrubá, L. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6489. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Reis, R. A., de Oliveira, V. M., da Silva, J. C., de Castro, H. F., & de Oliveira, L. C. A. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23, 762-769. [Link]

  • Wood, R., & Harlow, R. D. (1969). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 41(1), 51-55. [Link]

  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. [Link]

  • Battey, J. F., & Mellon, J. E. (1981). Separation and quantitation of free fatty acids and fatty methyl esters by reversed phase high pressure liquid chromatography. Journal of Lipid Research, 22(8), 1167-1174. [Link]

  • Federal University of Uberlândia. (2023). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. Molecules, 28(13), 5104. [Link]

  • Shimadzu. (n.d.). Determination of Fatty Acid Methyl Esters (FAME) in Aviation Turbine Fuel by HPLC-ELSD LT-III. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. [Link]

  • Battey, J. F., & Mellon, J. E. (1981). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. [Link]

  • de Oliveira, D. A., da Costa, A. L. N., de Oliveira, L. C. A., & de Castro, H. F. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels, 32(11), 11527-11533. [Link]

  • Agilent Technologies. (n.d.). Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. [Link]

  • Reis, R. A., de Oliveira, V. M., da Silva, J. C., de Castro, H. F., & de Oliveira, L. C. A. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]

  • Mansour, M. P. (2014). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Journal of Separation Science, 37(15), 1931-1939. [Link]

  • Bravi, E., Perretti, G., & Montanari, L. (2013). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. Food Chemistry, 141(3), 2419-2425. [Link]

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  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]

Sources

Application Notes and Protocols: Safe Handling of Methyl 10-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 10-hydroxydecanoate is a long-chain hydroxy ester with applications in various research and development fields, including the synthesis of polymers, lubricants, and as a precursor in the production of fine chemicals and pharmaceuticals. Its bifunctional nature, containing both a hydroxyl and a methyl ester group, makes it a versatile building block. However, like all laboratory chemicals, a thorough understanding of its properties and potential hazards is crucial for safe handling. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the necessary safety precautions and protocols for working with Methyl 10-hydroxydecanoate.

Hazard Identification and Risk Assessment

While Methyl 10-hydroxydecanoate is not classified as a highly hazardous substance, it does present potential risks that necessitate careful handling.

  • Primary Hazards: The primary hazards associated with Methyl 10-hydroxydecanoate are irritation to the skin, eyes, and respiratory system.[1] Direct contact with the liquid or inhalation of aerosols or mists can lead to reversible inflammatory effects.[2][3]

  • Chemical Reactivity: Methyl 10-hydroxydecanoate is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[4][5] It is also important to avoid contact with strong acids and bases, which can catalyze hydrolysis of the ester group.

  • Toxicological Profile: Detailed toxicological data for Methyl 10-hydroxydecanoate is limited. Therefore, it is prudent to treat it as a substance with unknown long-term health effects and to minimize exposure at all times.[4]

Table 1: Physicochemical Properties of Methyl 10-hydroxydecanoate

PropertyValueSource
Molecular FormulaC11H22O3[2]
Molecular Weight202.29 g/mol [6]
AppearanceColorless liquid[4]
Boiling PointNot available
Flash Point105.0 °C (221.0 °F) - closed cup[6]
Density0.962 g/mL at 25 °C[6]
SolubilityInsoluble in water[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to Methyl 10-hydroxydecanoate.

2.1 Engineering Controls

  • Ventilation: All work with Methyl 10-hydroxydecanoate should be conducted in a well-ventilated area. For procedures that may generate aerosols or mists, a certified chemical fume hood is mandatory.[2][3][8]

  • Eyewash Stations and Safety Showers: Laboratories where Methyl 10-hydroxydecanoate is handled must be equipped with readily accessible and functional eyewash stations and safety showers.[1]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 10-hydroxydecanoate:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a significant risk of splashing.[1][8]

  • Skin Protection:

    • Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them promptly if contaminated.[4]

    • Lab Coat: A standard laboratory coat should be worn and buttoned to protect the skin and personal clothing.[2]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required. However, if aerosols are generated outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]

Diagram 1: PPE Donning and Doffing Protocol

This workflow, based on CDC guidelines, illustrates the correct sequence for putting on and taking off PPE to prevent self-contamination.[1][5][9][10][11]

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Gown Don2 2. Mask or Respirator Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 Doff4 4. Mask or Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of Methyl 10-hydroxydecanoate.

3.1 Handling

  • Preparation: Before beginning work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

  • Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Work in a chemical fume hood if there is a risk of aerosol formation.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4][12] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8] Do not eat, drink, or apply cosmetics in the laboratory.[8]

3.2 Storage

  • Container: Store Methyl 10-hydroxydecanoate in its original, tightly sealed container.[1][12]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[1][12] Store below eye level and within secondary containment to prevent spills from spreading.[3][13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][5][13]

  • Ignition Sources: Although it has a high flash point, it is prudent to store it away from sources of heat and ignition.[1][4]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating potential hazards.

4.1 Small Spills (less than 100 mL and contained within a fume hood)

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[14][15][16] Work from the outside of the spill inwards to prevent spreading.[15]

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15][17]

  • Decontaminate: Clean the spill area with soap and water.[2]

  • Report: Inform your supervisor of the incident.

4.2 Large Spills (greater than 100 mL or outside of a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and institutional safety office.

  • Isolate: Close doors to the affected area and post warning signs.

  • Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.

Diagram 2: Chemical Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<100mL, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>100mL or Uncontained) Assess->LargeSpill Large Alert Alert Personnel in Area SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain & Absorb (Outside-In) DonPPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor Decontaminate->Report Notify Notify Supervisor & Safety Office Evacuate->Notify Isolate Isolate Area & Post Warnings Notify->Isolate Await Await Emergency Response Isolate->Await

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 10-hydroxydecanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 10-hydroxydecanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Methyl 10-hydroxydecanoate and its synthesis.

Q1: What is Methyl 10-hydroxydecanoate and what are its primary applications?

Methyl 10-hydroxydecanoate (C₁₁H₂₂O₃, Molar Mass: 202.29 g/mol ) is the methyl ester of 10-hydroxydecanoic acid.[1] It is a bifunctional molecule containing both a terminal hydroxyl group and a methyl ester. This structure makes it a valuable building block in organic synthesis.[2] It is used as a precursor in the synthesis of polymers, fragrances, and various specialty chemicals.[2][3] The parent acid, 10-hydroxydecanoic acid, is a component of royal jelly and is studied for various biological activities.[4][5]

Q2: What are the most common strategies for synthesizing Methyl 10-hydroxydecanoate?

There are several viable synthetic routes, each with its own advantages and challenges:

  • Fischer Esterification of 10-Hydroxydecanoic Acid: This is the most direct and widely used method. It involves reacting 10-hydroxydecanoic acid with methanol in the presence of an acid catalyst.

  • Enzymatic Hydroxylation of Methyl Decanoate: A greener approach where enzymes, such as peroxygenases, introduce a hydroxyl group onto the methyl decanoate backbone.[6][7] This method can face challenges with regioselectivity.

  • Reduction of Methyl 10-oxodecanoate: The ketone group of methyl 10-oxodecanoate can be selectively reduced to a hydroxyl group using a suitable reducing agent.

  • Ring-Opening of ω-Pentadecalactone: While often used for polymerization, controlled ring-opening reactions can be adapted to produce hydroxy esters, though this is a less common route for this specific monomer.[8][9]

Q3: What are the key physical properties I should know for purification?

Understanding the physical properties is crucial for workup and purification.

PropertyValueSource
Molecular Formula HO(CH₂)₉CO₂CH₃
Molar Mass 202.29 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Density 0.962 g/mL at 25 °C
Refractive Index (n20/D) 1.448
Flash Point 105.0 °C (221.0 °F) - closed cup

Section 2: Troubleshooting Guide for Fischer Esterification

The Fischer esterification is an equilibrium-driven reaction. Most issues with yield and purity stem from not effectively managing this equilibrium or from side reactions.

Q4: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yield in a Fischer esterification is typically due to an unfavorable equilibrium position or incomplete reaction.

Causality: The esterification of a carboxylic acid with an alcohol is a reversible process.[10] Water is produced as a byproduct, and its presence can drive the reaction backward (hydrolysis), preventing the reaction from reaching completion.

Troubleshooting Steps:

  • Shift the Equilibrium: According to Le Chatelier's principle, you can shift the equilibrium toward the product side by:

    • Using Excess Reactant: Employ a large excess of methanol. Since it's often used as the solvent as well, this is a cost-effective strategy.

    • Removing Water: This is the most critical factor. Use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water as it is formed.

  • Check Your Catalyst:

    • Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is active and added in a sufficient amount (typically 1-5 mol%).

    • The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

  • Increase Reaction Time and/or Temperature: These reactions can be slow.[10] Refluxing for several hours (4-24h) is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared.

G cluster_0 Troubleshooting Low Yield cluster_1 Solutions Low_Yield Low Yield Observed Check_Equilibrium Is Equilibrium Favorable? Low_Yield->Check_Equilibrium Primary Cause Check_Catalyst Is Catalyst Active? Low_Yield->Check_Catalyst Secondary Cause Check_Conditions Are Time/Temp Sufficient? Low_Yield->Check_Conditions Secondary Cause Add_Methanol Use Excess Methanol Check_Equilibrium->Add_Methanol Remove_Water Use Dean-Stark Trap Check_Equilibrium->Remove_Water Increase_Catalyst Increase Catalyst Load Check_Catalyst->Increase_Catalyst Monitor_TLC Increase Time, Monitor by TLC Check_Conditions->Monitor_TLC

Caption: Decision tree for troubleshooting low yield.

Q5: I am observing a significant amount of a high-boiling point byproduct. What could it be?

This is likely due to intermolecular esterification, where the hydroxyl group of one molecule of 10-hydroxydecanoic acid reacts with the carboxylic acid group of another, forming dimers or even oligomers/polymers.[4][12]

Causality: Both the hydroxyl and carboxylic acid functional groups are present on the same molecule. While the reaction with methanol is desired, self-esterification is a competing reaction, especially at higher concentrations of the starting material.

Preventative Measures:

  • Dilution: Running the reaction under more dilute conditions can favor the intramolecular reaction (or in this case, the reaction with the solvent, methanol) over the intermolecular one.

  • Controlled Addition: In some cases, slow addition of the 10-hydroxydecanoic acid to the hot, catalyzed methanol can keep its instantaneous concentration low, minimizing self-reaction.

Q6: How do I choose the right acid catalyst for the esterification?

The choice of catalyst depends on the scale of your reaction, the required reaction conditions, and purification considerations.

CatalystProsCons
Sulfuric Acid (H₂SO₄) Inexpensive, highly effective.Can cause charring/darkening of the reaction mixture; difficult to remove during workup (requires neutralization).
p-Toluenesulfonic Acid (p-TsOH) Solid, easy to handle; less oxidizing than H₂SO₄.More expensive than H₂SO₄.
Acidic Ion-Exchange Resin (e.g., Amberlyst-15) Easily filtered off after reaction, simplifying workup; reusable.[13]Can be slower; may not be suitable for all solvent systems.

Expert Recommendation: For lab-scale synthesis, p-TsOH offers a good balance of reactivity and ease of handling. For larger scale or continuous processes, a solid acid catalyst like an ion-exchange resin is often preferred for its ease of separation.[13]

Section 3: Troubleshooting Alternative Synthetic Routes

Q7: I am attempting an enzymatic hydroxylation of methyl decanoate and getting poor regioselectivity. How can I improve this?

Poor regioselectivity, such as obtaining methyl 9-hydroxydecanoate alongside the desired 10-hydroxy isomer, is a common challenge in C-H activation reactions.[6]

Causality: The enzyme's active site may be able to bind the substrate in multiple orientations, leading to hydroxylation at different positions. Over-oxidation to form keto-esters is also a potential side reaction.[7][14]

Optimization Strategies:

  • Enzyme Selection: Different enzymes (or mutants thereof) will have different regioselectivities. Screening a panel of enzymes is a standard approach.

  • Solvent Engineering: The reaction medium can influence substrate binding. Using a biphasic system (e.g., an organic layer for the substrate and an aqueous layer for the enzyme) can sometimes improve selectivity.[6]

  • Control H₂O₂ Dosing: In peroxygenase-catalyzed reactions, slow and controlled dosing of hydrogen peroxide is crucial to prevent enzyme inactivation and over-oxidation of the product.[6]

Section 4: Purification and Characterization

Q8: What is the best method to purify crude Methyl 10-hydroxydecanoate?

The choice between high-vacuum distillation and flash column chromatography depends on the primary impurities.

Causality: Purification separates the target molecule based on differences in physical properties (boiling point, polarity) between it and any impurities.

G Crude_Product Crude Product (Post-Workup) Analysis Analyze Impurities (TLC or GC) Crude_Product->Analysis Distillation High-Vacuum Distillation Analysis->Distillation Impurities have different boiling points Chromatography Flash Column Chromatography Analysis->Chromatography Impurities have different polarities Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product

Sources

Technical Support Center: Stabilizing Methyl 10-hydroxydecanoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 10-hydroxydecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and stabilizing Methyl 10-hydroxydecanoate in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to the Stability of Methyl 10-hydroxydecanoate

Methyl 10-hydroxydecanoate is a bifunctional molecule containing both a methyl ester and a primary hydroxyl group. This structure presents unique stability challenges, as both functional groups are susceptible to degradation under common experimental conditions. The primary degradation pathways are hydrolysis of the methyl ester and oxidation of the terminal hydroxyl group. Understanding and mitigating these pathways is critical for obtaining reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with Methyl 10-hydroxydecanoate.

Issue 1: Inconsistent Assay Results or Loss of Compound Potency Over Time

Possible Cause: Degradation of Methyl 10-hydroxydecanoate in your stock solution or experimental buffer.

Troubleshooting Steps:

  • pH Assessment: The stability of the methyl ester is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, leading to the formation of 10-hydroxydecanoic acid and methanol.[1][2][3][4] The rate of hydrolysis can increase significantly with deviations from a neutral pH.[1][3]

    • Recommendation: Prepare solutions in a buffered system, ideally between pH 6 and 7.5. Avoid highly acidic or alkaline buffers. If your experiment requires a pH outside of this range, prepare fresh solutions immediately before use.

  • Solvent Selection: The choice of solvent can impact stability. Protic solvents, especially water and methanol, can participate in hydrolysis.

    • Recommendation: For long-term storage, consider aprotic solvents like anhydrous DMSO or ethanol. If aqueous buffers are necessary for your experiment, minimize the storage time of the aqueous solution.

  • Temperature Control: Higher temperatures accelerate the rate of both hydrolysis and oxidation.

    • Recommendation: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them as quickly as possible.

Issue 2: Appearance of a Precipitate in the Solution

Possible Cause: Formation of the less soluble degradation product, 10-hydroxydecanoic acid.

Troubleshooting Steps:

  • Confirm Degradation: Analyze the solution using an appropriate analytical method, such as LC-MS, to identify the components.[5][6][7] The presence of a significant peak corresponding to the mass of 10-hydroxydecanoic acid would confirm hydrolysis.

  • Review Solution Preparation and Storage:

    • Was the pH of the solution controlled?

    • How long was the solution stored, and at what temperature?

    • Was the solvent of sufficient purity and anhydrous if intended?

Issue 3: Unexpected Biological Activity or Off-Target Effects

Possible Cause: Formation of reactive degradation products.

Troubleshooting Steps:

  • Consider Oxidation: The primary hydroxyl group of Methyl 10-hydroxydecanoate can be oxidized to an aldehyde and further to a carboxylic acid.[8][9][10][11] Aldehydes are often reactive and can interact with biological macromolecules, leading to unexpected effects.

  • Mitigate Oxidative Stress:

    • Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize contact with oxygen.

    • Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbyl palmitate, can help prevent oxidative degradation. The selection of an antioxidant should be compatible with your experimental system.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like EDTA in your buffer can sequester these ions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of Methyl 10-hydroxydecanoate?

For long-term storage, an anhydrous aprotic solvent is recommended to minimize the risk of hydrolysis. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are suitable choices. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: How should I prepare aqueous working solutions?

Prepare aqueous working solutions fresh for each experiment from a concentrated stock in an organic solvent. Use a well-buffered aqueous medium with a pH between 6 and 7.5.

Q3: Can I use a ready-made buffer solution?

Yes, but it is crucial to verify the pH of the final solution after adding Methyl 10-hydroxydecanoate, as the addition of an organic stock solution can slightly alter the pH.

Q4: What analytical methods are suitable for assessing the stability of Methyl 10-hydroxydecanoate?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for stability assessment.[5][6][7] It allows for the separation and quantification of the parent compound and its potential degradation products (10-hydroxydecanoic acid and the oxidized forms). Gas Chromatography (GC) can also be used, often after derivatization.[12]

Q5: Are there any known stabilizers that can be added to the solution?

For preventing hydrolysis, maintaining a neutral pH is the most effective strategy. In some industrial applications, carbodiimides are used as hydrolysis stabilizers for esters as they react with the carboxylic acid degradation product.[13][14] However, their compatibility with biological assays must be carefully evaluated. For preventing oxidation, antioxidants like BHT or Vitamin E analogs can be effective.[15][16][17]

Protocols and Data

Table 1: Recommended Storage Conditions
Solution TypeSolventTemperatureDuration
Stock Solution Anhydrous DMSO or Ethanol-20°C or -80°CUp to 6 months
Working Solution Buffered Aqueous Media (pH 6-7.5)4°C (on ice)Prepare fresh, use within hours
Protocol 1: Preparation of a Stabilized Stock Solution
  • Weigh the required amount of Methyl 10-hydroxydecanoate in a sterile, amber glass vial.

  • Add anhydrous DMSO to achieve the desired concentration.

  • To mitigate potential oxidation, consider adding an antioxidant like BHT to a final concentration of 0.01% (w/v).

  • Purge the headspace of the vial with an inert gas (e.g., argon) before sealing.

  • Store at -20°C or -80°C.

Protocol 2: Stability Assessment by LC-MS
  • Prepare a solution of Methyl 10-hydroxydecanoate in the desired experimental buffer.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the intended experimental conditions (e.g., 37°C).

  • At each time point, quench any further degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • Analyze the samples by LC-MS, monitoring for the parent compound (m/z for [M+H]⁺ or [M+Na]⁺) and the primary degradation product, 10-hydroxydecanoic acid.

  • Quantify the peak areas to determine the percentage of degradation over time.

Visualizing Degradation Pathways and Troubleshooting

Diagram 1: Primary Degradation Pathways of Methyl 10-hydroxydecanoate

MHD Methyl 10-hydroxydecanoate HDA 10-Hydroxydecanoic Acid MHD->HDA  Hydrolysis (+H2O, H+ or OH-) MeOH Methanol MHD->MeOH  Hydrolysis (+H2O, H+ or OH-) Ald 10-Oxodecanoic acid methyl ester MHD->Ald Oxidation CA Sebacic acid monomethyl ester Ald->CA Oxidation

Caption: Key degradation routes for Methyl 10-hydroxydecanoate.

Diagram 2: Troubleshooting Workflow for Solution Instability

Start Inconsistent Results or Precipitate Observed Check_pH Is the solution pH between 6 and 7.5? Start->Check_pH Check_Storage Was the solution prepared fresh and stored properly? Check_pH->Check_Storage Yes Adjust_pH Adjust pH to 6-7.5 Use buffered system Check_pH->Adjust_pH No Analyze Analyze for degradation products (LC-MS) Check_Storage->Analyze Yes Fresh_Sol Prepare fresh solutions for each experiment Check_Storage->Fresh_Sol No Degradation_Confirmed Degradation Confirmed Analyze->Degradation_Confirmed Hydrolysis Predominant Hydrolysis Degradation_Confirmed->Hydrolysis 10-hydroxydecanoic acid detected Oxidation Predominant Oxidation Degradation_Confirmed->Oxidation Oxidized products detected Hydrolysis->Adjust_pH Add_Antioxidant Add antioxidant (e.g., BHT) Use inert atmosphere Oxidation->Add_Antioxidant

Caption: Decision tree for troubleshooting stability issues.

References

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Sources

Navigating the Labyrinth: A Technical Support Guide for Challenging Methyl 10-hydroxydecanoate Separations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the analytical hurdles in the separation of Methyl 10-hydroxydecanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and quantifying this unique hydroxy fatty acid methyl ester. Here, we move beyond simple protocols to provide in-depth, field-proven insights into method development and troubleshooting, ensuring the integrity and success of your experimental outcomes.

Understanding the Challenge: The Dichotomy of Methyl 10-hydroxydecanoate

Methyl 10-hydroxydecanoate, with its molecular formula C11H22O3 and a molecular weight of 202.29 g/mol , presents a unique separation challenge due to its bifunctional nature.[1][2] It possesses both a non-polar hydrocarbon chain and a polar hydroxyl group, in addition to the ester functionality. This chemical duality can lead to a number of analytical difficulties, including poor peak shape, co-elution with other matrix components, and low sensitivity. This guide will equip you with the knowledge to anticipate and address these challenges head-on.

Gas Chromatography (GC) Troubleshooting Guide

Gas chromatography is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs).[3] However, the presence of the hydroxyl group in Methyl 10-hydroxydecanoate introduces specific challenges that require careful consideration.

Q1: My Methyl 10-hydroxydecanoate peak is tailing significantly in my GC-FID/MS analysis. What is the likely cause and how can I fix it?

A1: Peak tailing for this analyte is almost always due to unwanted interactions between the polar hydroxyl group and active sites within the GC system (e.g., inlet liner, column).[4] The free hydroxyl group can form hydrogen bonds with silanol groups on the surface of the liner and the column, leading to adsorption and a distorted peak shape.

Troubleshooting Steps:

  • Derivatization is Key: The most effective solution is to derivatize the hydroxyl group to make the molecule more volatile and less polar. Silylation is a common and effective approach.

  • Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Consider using a liner with a wool packing to aid in volatilization and trap non-volatile residues.

  • Column Choice: Utilize a column specifically designed for FAME analysis, often a wax-type column (polyethylene glycol) or a mid-polarity phase.[3] For derivatized samples, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

  • Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any residual moisture or contaminants.

Experimental Protocol: Silylation of Methyl 10-hydroxydecanoate for GC Analysis

Objective: To convert the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether to improve peak shape and thermal stability.

Materials:

  • Dried sample containing Methyl 10-hydroxydecanoate

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Accurately weigh 1-5 mg of the dried sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Q2: I am not getting good reproducibility for my quantitative analysis of Methyl 10-hydroxydecanoate. What are the potential sources of this variability?

A2: Poor reproducibility in quantitative GC analysis often stems from inconsistencies in sample preparation, injection, or calibration.

Troubleshooting Steps:

  • Internal Standard: The use of an appropriate internal standard (IS) is crucial to correct for variations in injection volume and sample workup. Choose an IS that is chemically similar to your analyte but not present in the sample. For FAME analysis, odd-chain FAMEs like Methyl heptadecanoate are commonly used.

  • Derivatization Efficiency: Incomplete or variable derivatization will lead to inconsistent results. Ensure your derivatization reaction goes to completion by using fresh reagents, maintaining anhydrous conditions, and optimizing reaction time and temperature.

  • Injector Temperature: An injector temperature that is too low can lead to incomplete volatilization of the derivatized analyte, while a temperature that is too high can cause degradation. An initial optimization of the injector temperature is recommended.

  • Calibration Curve: Prepare a multi-point calibration curve with your derivatized standard and internal standard. Ensure the concentration range of your curve brackets the expected concentration of your samples.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC offers an alternative to GC, particularly when derivatization is not desirable or when dealing with complex matrices.[5] Reversed-phase HPLC is the most common mode for this type of analysis.

Q3: I am trying to develop a reversed-phase HPLC-UV method for Methyl 10-hydroxydecanoate, but I'm struggling with retention and peak shape. What should I consider?

A3: Achieving good retention and peak shape for a moderately polar compound like Methyl 10-hydroxydecanoate on a reversed-phase column requires careful selection of the stationary and mobile phases.

Troubleshooting Steps:

  • Column Selection: A C18 or C8 column is a good starting point. For increased retention of this relatively short-chain molecule, consider a column with a high carbon load or a longer alkyl chain.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape for polar compounds.

    • Aqueous Phase: Use high-purity water.

    • Additive: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can significantly improve peak shape by suppressing the ionization of any residual free acid and interacting with surface silanols.

  • Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and ramping up the organic modifier, will likely be necessary to achieve good separation from other components and a sharp peak for your analyte.

  • Column Temperature: Increasing the column temperature can reduce mobile phase viscosity, improve efficiency, and sometimes alter selectivity.

Q4: My sample contains potential isomers of Methyl 10-hydroxydecanoate. Can I separate them using HPLC?

A4: The separation of positional isomers (e.g., Methyl 9-hydroxydecanoate) can be challenging with standard reversed-phase HPLC as they often have very similar polarities. Chiral isomers (R/S enantiomers) require a specialized chiral stationary phase.

Troubleshooting Steps for Positional Isomers:

  • High-Resolution Columns: Employ a column with a smaller particle size (e.g., sub-2 µm) and a longer length to maximize theoretical plates and improve resolution.

  • Mobile Phase Selectivity: Experiment with different organic modifiers (acetonitrile vs. methanol) and additives, as these can subtly influence the interactions with the stationary phase and potentially resolve closely eluting isomers.

For Chiral Isomers:

  • Chiral HPLC: The use of a chiral stationary phase is essential for separating enantiomers.[6][7] These columns are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Common chiral phases include those based on polysaccharides (e.g., cellulose or amylose derivatives).[8]

Frequently Asked Questions (FAQs)

Q: Is derivatization always necessary for GC analysis of Methyl 10-hydroxydecanoate?

A: While it is possible to analyze some hydroxy FAMEs directly on specialized polar columns, derivatization of the hydroxyl group is highly recommended to achieve robust and reproducible results with excellent peak shape.[4][9]

Q: What detection method is most suitable for Methyl 10-hydroxydecanoate?

A: For GC, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are excellent choices. FID provides robust quantification, while MS offers definitive identification based on the mass spectrum. For HPLC, a UV detector can be used if the analyte has a chromophore or is derivatized with a UV-active tag.[5] An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection without a chromophore.

Q: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A: Yes, SFC is a viable and often faster alternative to both GC and HPLC for the separation of FAMEs.[10][11][12] It can sometimes be performed without derivatization and offers unique selectivity.[13]

Visualizing the Workflow

GC Analysis Workflow

GC_Workflow Sample Sample containing Methyl 10-hydroxydecanoate Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: A typical workflow for the GC analysis of Methyl 10-hydroxydecanoate.

HPLC Analysis Workflow

HPLC_Workflow Sample Sample containing Methyl 10-hydroxydecanoate Filtration Sample Filtration Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase Separation (e.g., C18 Column) HPLC_Injection->Separation Detection Detection (UV, ELSD, or MS) Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: A standard workflow for the HPLC analysis of Methyl 10-hydroxydecanoate.

Quantitative Data Summary

ParameterGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Sample Preparation Derivatization (e.g., silylation) requiredSimple filtration may suffice
Typical Column Wax or 5% phenyl-methylpolysiloxaneC18 or C8
Common Detector FID, MSUV, ELSD, MS
Key Advantage High resolution and sensitivityCan be performed without derivatization
Primary Challenge Extra sample preparation stepLower resolution for positional isomers

References

  • Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Methyl 10-hydroxydecanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • FAME ANALYSIS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Separation of Saturated and Unsaturated Fatty Acid Methyl Esters by Supercritical Fluid Chromatography on a Silica Column. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Advances of supercritical fluid chromatography in lipid profiling. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek. Retrieved January 22, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • How to isolate and purify 10-HDA from Royal Jelly? (2023, April 12). ResearchGate. Retrieved January 22, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. (n.d.). Oxford Academic. Retrieved January 22, 2026, from [Link]

  • Study of UltraHigh Performance Supercritical Fluid Chromatography to measure free fatty acids with out fatty acid ester preparation. (2015, August 1). DOI. Retrieved January 22, 2026, from [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

  • What is the best method for the derivatization of fatty acids to FAMEs for GC analysis? (2014, September 4). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • GC Derivatization. (n.d.). Regis Technologies. Retrieved January 22, 2026, from [Link]

  • Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes. (2023, April 10). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Study of UltraHigh Performance Supercritical Fluid Chromatography to Measure Free Fatty Acids With Out Fatty Acid Ester Preparation. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Chromatographic Resolution of Chiral Lipids. (n.d.). AOCS. Retrieved January 22, 2026, from [Link]

  • Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. (2022, November 4). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Supercritical fluids extraction and on-line methylation of long chain saturated/unsaturated fatty acids. (2023, August 4). Figshare. Retrieved January 22, 2026, from [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa. (n.d.). Apiservices. Retrieved January 22, 2026, from [Link]

  • Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Gas chromatographic analysis method for rapid determination of characteristic polymer material in mixture. (n.d.). Google Patents.
  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021, March 26). MDPI. Retrieved January 22, 2026, from [Link]

  • FAME analysis inlet activation? (2008, May 23). Chromatography Forum. Retrieved January 22, 2026, from [Link]

  • Methyl 3-hydroxydecanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Octadecanoic acid,10-hydroxy-, methyl ester. (2025, September 12). Chemsrc. Retrieved January 22, 2026, from [Link]

  • Gas–liquid chromatography: the separation and identification of the methyl esters of saturated and unsaturated acids from formic acid to n-octadecanoic acid. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

Reducing byproducts in the biotransformation of Methyl 10-hydroxydecanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biotransformation of Methyl 10-Hydroxydecanoate

Welcome to the technical support resource for the biotransformation of Methyl 10-hydroxydecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, with a specific focus on identifying and mitigating byproduct formation. Here, we synthesize established biochemical principles with field-proven troubleshooting strategies to enhance the yield and purity of your target molecule, 10-hydroxydecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the biotransformation of Methyl 10-hydroxydecanoate?

The primary objective is typically the enzymatic hydrolysis of the methyl ester to produce 10-hydroxydecanoic acid (10-HDA). 10-HDA is a valuable C10 ω-hydroxy fatty acid used as a precursor for polymers, fragrances, and pharmaceuticals. The challenge lies in preventing its subsequent oxidation or other side reactions.

Q2: Which microorganisms are commonly used for this biotransformation, and why?

Yeast species, particularly Candida tropicalis, are frequently employed for ω-hydroxylation of fatty acids and their derivatives.[1] These organisms possess a robust cytochrome P450 monooxygenase (CYP) system that is highly effective at catalyzing the terminal hydroxylation of alkanes and fatty acids.[1][2] Strains of C. tropicalis can be genetically engineered or evolved to improve tolerance to substrates and intermediates, such as decanoic acid.[3][4]

Q3: What are the most common byproducts I should expect?

The byproduct profile is largely dictated by the metabolic pathways of the host organism. The most prevalent byproducts are:

  • Decanoic Acid: Arises from the premature hydrolysis of the methyl ester of the substrate, methyl decanoate, which is often used to generate the target molecule.[5] It can also be an intermediate if starting from decane. Decanoic acid is known to be cytotoxic to many microorganisms, inhibiting cell growth and enzymatic activity.[3][6]

  • Sebacic Acid (Decanedioic Acid): This dicarboxylic acid is the result of the "over-oxidation" of the desired 10-hydroxydecanoic acid. The terminal hydroxyl group is first oxidized to an aldehyde and then to a carboxylic acid by endogenous alcohol and aldehyde dehydrogenases.[7]

  • Dec-9-enolide (a Lactone): Although less commonly reported in this specific transformation, intramolecular esterification (lactonization) of 10-hydroxydecanoic acid can occur, especially under acidic conditions during fermentation or downstream processing, leading to the formation of a 10-membered lactone ring.[8][9]

Q4: Why is enzyme induction necessary before starting the biotransformation?

The cytochrome P450 enzymes responsible for ω-hydroxylation are often inducible. This means their expression is significantly upregulated in the presence of a specific substrate or analog. n-Alkanes, such as decane, are potent inducers of the CYP enzymes required for this pathway in Candida.[3][10] A dedicated induction phase prior to feeding the main substrate ensures that the catalytic machinery is fully active, leading to higher conversion rates.[6]

Core Biotransformation Pathway and Byproduct Formation

The following diagram illustrates the intended reaction and the primary diversion pathways leading to common byproducts. Understanding these relationships is critical for effective troubleshooting.

BiotransformationPathway cluster_main Main Biotransformation Pathway Me_Dec Methyl Decanoate (Substrate Precursor) Me_10_HDA Methyl 10-Hydroxydecanoate (Substrate) Me_Dec->Me_10_HDA DA Decanoic Acid (Inhibitory Byproduct) Me_Dec->DA HDA 10-Hydroxydecanoic Acid (Desired Product) Me_10_HDA->HDA SA Sebacic Acid (Over-oxidation Byproduct) HDA->SA

Caption: Key metabolic routes in the biotransformation of methyl decanoate.

Troubleshooting Guide

This section addresses specific experimental issues. For each problem, we diagnose the probable causes and provide actionable solutions, including detailed protocols.

Problem 1: High Concentration of Decanoic Acid and Low Cell Viability
  • Symptom: GC-MS analysis shows a large peak corresponding to decanoic acid, while the concentration of 10-hydroxydecanoic acid is low. Cell density (OD600) stagnates or decreases after substrate addition.

  • Probable Cause: The rate of hydrolysis of the methyl ester substrate by microbial lipases or esterases exceeds the rate of subsequent hydroxylation.[5] The resulting accumulation of decanoic acid is toxic to the cells, arresting metabolism.[3][6] Even low concentrations (0.2 g/L) of decanoic acid can inhibit the conversion of 10-hydroxydecanoic acid.[6]

  • Suggested Solution: Implement a substrate-limiting fed-batch strategy. By feeding the substrate continuously at a low rate, the cells can immediately convert it, preventing accumulation. This approach was shown to eliminate the accumulation of decanoic acid during the induction phase.[3][6]

    Protocol 1: Substrate-Limiting Fed-Batch Fermentation

    • Growth Phase: Cultivate your Candida tropicalis strain in a suitable growth medium (e.g., YPD) until it reaches a high cell density (e.g., OD600 of 80). Maintain pH at 5.5.[3]

    • Transition & Induction: Adjust the culture pH to 7.5. Initiate a continuous feed of an inducer like decane at a limiting rate (e.g., 0.65 g/L/h). Monitor for any accumulation of decanoic or 10-hydroxydecanoic acid. The goal is to have minimal residual intermediates.

    • Biotransformation Phase: After the induction period (typically 6-12 hours), switch the feed to methyl decanoate or methyl 10-hydroxydecanoate. Start with a very low feed rate (e.g., 0.3-0.4 g/L/h) and monitor the concentrations of substrate, product, and byproducts every 2-4 hours using Protocol 3.

    • Feed Rate Optimization: If residual substrate and decanoic acid levels remain low (<0.1 g/L), you can incrementally increase the feed rate (e.g., by 0.1 g/L/h every 12 hours) to maximize productivity. If byproducts begin to accumulate, reduce the feed rate immediately.

Problem 2: Significant Over-oxidation to Sebacic Acid
  • Symptom: The desired product, 10-hydroxydecanoic acid, appears transiently but is then consumed, leading to a high concentration of sebacic acid at the end of the fermentation.

  • Probable Cause: The native ω-oxidation pathway in Candida is fully active. After the initial hydroxylation to 10-HDA, endogenous alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) efficiently convert it to the corresponding dicarboxylic acid.[7][11] This is often the rate-limiting step in the overall pathway to sebacic acid, but with sufficient time and resources, the conversion will proceed.[3][6]

  • Suggested Solution:

    • Genetic Modification (Long-Term): The most robust solution is to create a modified host strain. Deleting the genes responsible for the ADH and ALDH steps that act on ω-hydroxy fatty acids will block the pathway, causing the desired intermediate to accumulate. This has been successfully demonstrated for producing high titers of other ω-hydroxyfatty acids.[4]

    • Process Optimization (Short-Term):

      • Time Course Analysis: Perform a detailed time-course experiment, taking samples every 1-2 hours after initiating the biotransformation feed. Plot the concentration of 10-HDA and sebacic acid over time to identify the point of maximum 10-HDA accumulation. Harvest the fermentation at this peak time.

      • Oxygen Limitation: The final oxidation steps are oxygen-dependent. Experiment with reducing the aeration rate (vvm) or agitation speed (rpm) once 10-HDA formation is detected. This can slow the ADH/ALDH activity, but may also impact the primary P450 hydroxylation, requiring careful balance.

Problem 3: Formation of an Unexpected Byproduct (Potential Lactone)
  • Symptom: An unknown peak appears in the GC-MS chromatogram, often with a molecular weight corresponding to the loss of water from 10-hydroxydecanoic acid (M-18).

  • Probable Cause: Spontaneous intramolecular cyclization (lactonization) of 10-hydroxydecanoic acid. This reaction is heavily favored by acidic pH, which can occur during the fermentation if pH control fails or during sample workup and product extraction.[8][9]

  • Suggested Solution: Maintain strict pH control throughout the entire process.

    Protocol 2: pH Control and Lactone-Minimizing Extraction

    • Fermentation pH: Maintain the biotransformation pH strictly at or above 7.0 (e.g., 7.5).[3] At this pH, the carboxylic acid group is deprotonated, preventing it from acting as an acid catalyst for lactonization.

    • Harvesting: Once the fermentation is complete, cool the broth rapidly to <10°C to quench metabolic activity.

    • Extraction: Perform the product extraction quickly. Acidify the broth to pH ~2.0 with a strong acid (e.g., 5N H₂SO₄) to protonate the 10-HDA. Immediately extract with a non-polar organic solvent like ethyl acetate or diethyl ether. Do not allow the acidified broth to stand for extended periods.

    • Solvent Removal: Remove the organic solvent under reduced pressure at a low temperature (<40°C) to prevent thermally-induced lactonization.

Troubleshooting Decision Workflow

Use this workflow to systematically diagnose and resolve issues in your biotransformation process.

TroubleshootingWorkflow start Low Yield or High Byproducts Detected gcms Analyze Sample via GC-MS (Protocol 3) start->gcms identify Identify Major Byproduct(s) gcms->identify decanoic High Decanoic Acid identify->decanoic m/z fragments for Decanoic Acid sebacic High Sebacic Acid identify->sebacic m/z fragments for Sebacic Acid lactone Unknown Peak (Suspected Lactone) identify->lactone M-18 peak for 10-HDA sol_decanoic Implement Substrate-Limiting Fed-Batch Strategy (Protocol 1) decanoic->sol_decanoic sol_sebacic 1. Identify Peak Accumulation Time 2. Reduce Aeration/Agitation 3. (Long-Term) Engineer Strain sebacic->sol_sebacic sol_lactone Maintain pH > 7.0 Use Lactone-Minimizing Extraction (Protocol 2) lactone->sol_lactone

Caption: A systematic workflow for troubleshooting byproduct formation.

Analytical Methods

Accurate quantification of substrates, products, and byproducts is essential for process optimization.

Table 1: Key Analytes and Their Characteristics

CompoundRoleFormation MechanismExpected Mass (Derivatized)
Methyl 10-Hydroxydecanoate Substrate-~274 g/mol (TMS ether)
10-Hydroxydecanoic Acid ProductEster hydrolysis~332 g/mol (di-TMS)
Decanoic Acid ByproductEster hydrolysis~244 g/mol (TMS ester)
Sebacic Acid ByproductOver-oxidation~346 g/mol (di-TMS ester)

Protocol 3: Sample Preparation and GC-MS Analysis This protocol is adapted from the methodology described by Sugiharto et al. (2018).[10]

  • Internal Standard: Prepare a stock solution of an appropriate internal standard, such as tetradecanedioic acid (10 g/L).

  • Sampling: Withdraw 100 µL of culture broth. To this, add 100 µL of the internal standard solution.

  • Acidification: Add 100 µL of 5 N H₂SO₄ to protonate all carboxylic acids. Mix thoroughly.

  • Extraction: Add 400 µL of diethyl ether, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 2 minutes to separate the phases.

  • Derivatization: Carefully transfer the top organic (ether) layer to a new vial. Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Seal the vial and heat at 70°C for 30 minutes. This step converts the acidic protons on carboxyl and hydroxyl groups to trimethylsilyl (TMS) ethers/esters, making the analytes volatile for GC analysis.

  • GC-MS Analysis: Inject 1 µL of the final solution onto a suitable GC column (e.g., Rtx-5). Use a temperature gradient from ~70°C to 240°C. Set injector and detector temperatures to 280°C and 300°C, respectively.[10] Analyze the resulting chromatogram and mass spectra to identify and quantify each compound relative to the internal standard.

References

  • Sugiharto, Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. AMB Express, 8(1), 75. [Link]

  • Sugiharto, Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. ResearchGate. [Link]

  • Dotzlaf, J. E., & Yeh, W. K. (2001). Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis. Applied and Environmental Microbiology, 67(10), 4590-4595. [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 10-hydroxydecanoate. PubChem Compound Database. [Link]

  • Luo, P., et al. (2020). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 11, 584. [Link]

  • Sanders, R. J., et al. (2005). The biological significance of ω-oxidation of fatty acids. Journal of Clinical Biochemistry and Nutrition, 37(2), 35-52. [Link]

  • Wotawa, A., et al. (2014). Engineering Candida Tropicalis for Conversions of Fatty Acids to -Hydroxyfatty Acids. ResearchGate. [Link]

  • Gomes, N., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(11), 918. [Link]

  • Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. [Link]

  • Strijbis, K., & van Roermund, C. W. (2012). Candida albicans Utilizes a Modified β-Oxidation Pathway for the Degradation of Toxic Propionyl-CoA. Journal of Biological Chemistry, 287(31), 26343–26350. [Link]

  • Sanders, R. J., et al. (2005). The biological significance of ω-oxidation of fatty acids. ResearchGate. [Link]

  • Denis, B., et al. (2023). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. Organic Letters, 25(27), 5046–5050. [Link]

  • Kim, H., & Hou, C. T. (2010). Two-Stage Microbial Biotransformation for the Production of 6-Dodecen-4-olide (Butter Lactone) from Plant Oils Containing Unsaturated Fatty Acids. ResearchGate. [Link]

  • Sugiharto, Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. SpringerLink. [Link]

  • Fasan, R. (2012). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. ResearchGate. [Link]

  • Sanders, R. J., et al. (2005). The biological significance of ω-oxidation of fatty acids. J-STAGE. [Link]

  • de Farias, C. B. B., et al. (2024). Production and Optimization of Biosurfactant Properties Using Candida mogii and Licuri Oil (Syagrus coronata). MDPI. [Link]

  • Park, S., et al. (2020). Effects of 10-hydroxydecanoic acid concentration on decanoic acid... ResearchGate. [Link]

  • Szczesna-Antczak, M., et al. (2024). Turning Mushy Lipids into Fruity Notes: Unlocking Lactone Biosynthesis Potential in Fat Industry Lipid Waste. MDPI. [Link]

  • United States Environmental Protection Agency. (n.d.). Analytical Method for Mesosulfuron-methyl in Surface Water. [Link]

  • Dewangan, N. (2023). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [Link]

  • Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947–3980. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 10-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity in synthesized compounds is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of Methyl 10-hydroxydecanoate, a valuable long-chain hydroxy ester. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Methyl 10-hydroxydecanoate (HO(CH₂)₉CO₂CH₃) is a bifunctional molecule with applications ranging from polymer chemistry to the synthesis of bioactive compounds.[1] Its utility is directly correlated with its purity, as contaminants can interfere with downstream reactions, alter biological activity, and compromise the integrity of research data. This guide will compare and contrast the most effective analytical techniques for purity validation: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Importance of a Multi-Faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This approach ensures that a comprehensive purity profile is established, leaving no stone unturned.

Identifying Potential Impurities in Methyl 10-hydroxydecanoate Synthesis

The most common synthesis route to Methyl 10-hydroxydecanoate involves the esterification of 10-hydroxydecanoic acid. Understanding this process allows us to anticipate potential impurities:

  • Unreacted Starting Material: 10-hydroxydecanoic acid.

  • By-products: Dimerization or polymerization products of 10-hydroxydecanoic acid or Methyl 10-hydroxydecanoate.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, toluene, hexane).[2]

  • Catalyst Residues: Traces of the acid or base catalyst used in the esterification.

A thorough purity validation process must be capable of detecting and quantifying these potential contaminants.

Comparative Analysis of Purity Validation Methodologies

We will now explore the principles, protocols, and performance of the four key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

Expertise & Experience: GC-MS is a powerhouse for identifying and quantifying volatile impurities, particularly residual solvents and certain by-products. The choice of the column is critical; a mid-polarity column is often a good starting point for a hydroxy ester. For quantitative analysis, an internal standard is crucial for accuracy.

Trustworthiness: A well-validated GC-MS method, adhering to ICH Q2(R1) guidelines, provides a high degree of confidence in the results.[3] System suitability tests, including resolution and tailing factor checks, are integral to ensuring the reliability of each analytical run.

Experimental Protocol: GC-MS Analysis of Methyl 10-hydroxydecanoate

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized Methyl 10-hydroxydecanoate.

    • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane).

    • Vortex to ensure complete dissolution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-500.

  • Data Analysis:

    • Identify the peak for Methyl 10-hydroxydecanoate and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[4]

    • Quantify impurities by comparing their peak areas to the peak area of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation can be based on polarity (normal-phase or reversed-phase), ion-exchange, or size exclusion. For a moderately polar compound like Methyl 10-hydroxydecanoate, reversed-phase HPLC is the most common approach.

Expertise & Experience: HPLC is particularly adept at separating non-volatile impurities, such as unreacted starting material and dimeric by-products. The choice of a C18 column is a standard and effective starting point. The mobile phase composition is a critical parameter that must be optimized to achieve good resolution between the main component and its impurities. A UV detector is suitable for this compound due to the ester carbonyl group, although its sensitivity may be limited. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection.

Trustworthiness: As with GC-MS, a validated HPLC method provides reliable and reproducible results.[5] Method validation should include specificity, linearity, range, accuracy, and precision assessments as per ICH guidelines.[5][6]

Experimental Protocol: Reversed-Phase HPLC Analysis of Methyl 10-hydroxydecanoate

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 10-hydroxydecanoate reference standard and dissolve in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized product and dissolve in 10 mL of the diluent.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • 0-15 min: 50% A to 95% A.

      • 15-20 min: Hold at 95% A.

      • 20-21 min: 95% A to 50% A.

      • 21-25 min: Hold at 50% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage purity using the area normalization method or by comparing the peak area of the analyte in the sample to that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For purity determination, quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[7][8]

Expertise & Experience: ¹H NMR is invaluable for structural confirmation and for detecting impurities that have distinct proton signals from the main compound. For quantitative analysis, careful selection of a stable internal standard with non-overlapping signals is paramount. Parameters such as relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure full relaxation of all protons, which is critical for accurate integration.

Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes, highlighting its high level of accuracy and reliability.[9] When performed correctly, it can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.

Experimental Protocol: Quantitative ¹H NMR (qNMR) of Methyl 10-hydroxydecanoate

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized Methyl 10-hydroxydecanoate and about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds (to be optimized based on T1 measurements).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of Methyl 10-hydroxydecanoate (e.g., the singlet of the methyl ester protons at ~3.67 ppm) and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Expertise & Experience: FTIR is an excellent technique for confirming the identity of the synthesized product by identifying its key functional groups (hydroxyl and ester).[10] The presence of a broad O-H stretch around 3300-3500 cm⁻¹ and a strong C=O stretch for the ester at ~1740 cm⁻¹ are characteristic of Methyl 10-hydroxydecanoate.[11] While not inherently quantitative, FTIR can be used to detect certain impurities if they possess unique and strong absorption bands. For instance, the presence of a broad carboxylic acid O-H stretch and a C=O stretch at a lower wavenumber (~1710 cm⁻¹) could indicate unreacted 10-hydroxydecanoic acid.

Trustworthiness: FTIR is a reliable and rapid method for qualitative analysis and identity confirmation. Its use for quantitative purity assessment is limited and requires careful calibration and validation.

Experimental Protocol: FTIR Analysis of Methyl 10-hydroxydecanoate

  • Sample Preparation:

    • Place a small drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr) for transmission analysis, or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Mode: Transmission or ATR.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Identify the characteristic absorption bands for the hydroxyl group (O-H stretch) and the ester functional group (C=O stretch and C-O stretches).

    • Compare the obtained spectrum with a reference spectrum of pure Methyl 10-hydroxydecanoate to confirm its identity and look for any unexpected peaks that might indicate impurities.

Performance Comparison of Analytical Techniques

FeatureGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Separation by volatility and polaritySeparation by polarityNuclear spin transitions in a magnetic fieldMolecular vibrations upon IR absorption
Primary Use Separation and quantification of volatile compoundsSeparation and quantification of non-volatile compoundsStructural elucidation and absolute quantificationFunctional group identification
Purity Assessment Quantitative for volatile impuritiesQuantitative for non-volatile impuritiesAbsolute quantification (qNMR)Primarily qualitative
Key Strengths Excellent for residual solvents, high sensitivity (MS)Versatile, good for starting material and dimersProvides structural information, highly accurate quantificationFast, simple, good for identity confirmation
Limitations Not suitable for non-volatile or thermally labile compoundsMay require chromophore for UV detectionLower sensitivity than chromatographic methodsNot inherently quantitative, limited for isomeric impurities

Visualizing the Purity Validation Workflow

A systematic approach to purity validation is essential. The following workflow illustrates the logical progression of analysis.

Purity_Validation_Workflow Synthesized_Product Synthesized Methyl 10-hydroxydecanoate FTIR FTIR Analysis Synthesized_Product->FTIR Identity_Confirmed Identity Confirmed? FTIR->Identity_Confirmed GC_MS GC-MS Analysis (Residual Solvents) Identity_Confirmed->GC_MS Yes Further_Purification Further Purification Required Identity_Confirmed->Further_Purification No HPLC HPLC Analysis (Non-volatile Impurities) GC_MS->HPLC NMR qNMR Analysis (Absolute Purity) HPLC->NMR Purity_Report Comprehensive Purity Report NMR->Purity_Report

Caption: A logical workflow for the comprehensive purity validation of synthesized Methyl 10-hydroxydecanoate.

Conclusion: A Self-Validating System for Purity Assurance

The validation of synthesized Methyl 10-hydroxydecanoate purity is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the strengths of GC-MS for volatile impurities, HPLC for non-volatile contaminants, qNMR for absolute purity determination, and FTIR for identity confirmation, researchers can establish a self-validating system. This integrated strategy ensures the highest level of confidence in the quality of the synthesized material, thereby upholding the integrity and reproducibility of subsequent scientific endeavors. Each method, when properly validated according to established guidelines such as those from the ICH, contributes a vital piece to the overall purity puzzle, enabling scientists to proceed with their research with well-characterized and reliable compounds.

References

  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methyl 10-hydroxydecanoate. PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • ICH Q3C (R9) Guideline on impurities: residual solvents. European Medicines Agency. (2024, April 5). Retrieved January 23, 2026, from [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. (2005, November). Retrieved January 23, 2026, from [Link]

  • HPLC determination of p k a value of 10-hydroxy-2-decenoic acid. ResearchGate. (2018, February 8). Retrieved January 23, 2026, from [Link]

  • FT-IR data of fatty alcohols, adipic acid and long- chain diesters. ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995, June). Retrieved January 23, 2026, from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved January 23, 2026, from [Link]

  • Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. PMC - NIH. (2018, May 5). Retrieved January 23, 2026, from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2018, July 1). Retrieved January 23, 2026, from [Link]

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A Researcher's Guide to Isomeric Purity Analysis of Hydroxydecanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics.[1][2][3] Hydroxydecanoate esters, a class of compounds with significant therapeutic potential, are no exception. Their isomeric forms—both positional (regioisomers) and stereoisomers (enantiomers and diastereomers)—can exhibit vastly different pharmacological and toxicological profiles.[2][4] Consequently, rigorous analytical methodologies are paramount to selectively identify and quantify these isomers.

This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of hydroxydecanoate esters. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Isomeric Purity in Drug Development

The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity.[2] For chiral compounds like many hydroxydecanoate esters, one enantiomer may be therapeutically active while the other could be inactive or even harmful.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need to characterize the isomeric composition of any new drug substance.[4][5][6]

Isomerism in hydroxydecanoate esters can arise from:

  • Positional Isomerism: The location of the hydroxyl (-OH) group along the decanoate chain.

  • Stereoisomerism: The spatial orientation of substituents at a chiral center, leading to R and S enantiomers.

Failure to control isomeric purity can lead to inconsistent clinical outcomes, increased side effects, and regulatory hurdles. Therefore, robust analytical methods are not just a quality control measure but a fundamental aspect of drug discovery and development.[3][7]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the specific isomers of interest, the required sensitivity and resolution, and the complexity of the sample matrix. The most powerful and widely used methods are chromatographic, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role, especially in structural elucidation and distinguishing between certain types of isomers.[8][9]

Technique Principle of Separation/Differentiation Primary Application Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[10]Quantitative determination of enantiomeric excess (ee).[11]High versatility, excellent resolution for many enantiomers, well-established and validated methods available.[9][12][13]Can be time-consuming, requires expensive chiral columns.[1][14]
Chiral GC Separation of volatile enantiomers or their derivatives on a chiral stationary phase.[15][16]Analysis of volatile and semi-volatile chiral compounds, often used for flavor and fragrance analysis.[15][17]High efficiency and sensitivity, especially when coupled with MS.[15]Requires analytes to be volatile or amenable to derivatization; high temperatures can potentially cause racemization.
NMR Spectroscopy Differences in the chemical environment of nuclei in isomers, leading to distinct signals.[8][18]Structural elucidation, distinguishing regioisomers, and determining enantiomeric purity using chiral solvating or derivatizing agents.[1][19][20]Non-destructive, provides detailed structural information, can be quantitative (qNMR).[3]Lower sensitivity compared to chromatographic methods, direct distinction of enantiomers requires chiral auxiliaries.[1]
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase, often with a chiral stationary phase.A "greener" alternative to normal-phase HPLC for chiral separations.Fast separations, reduced solvent consumption.Less effective for separating regioisomers in complex samples.[21]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity.[9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.[10]

Workflow for Chiral HPLC Method Development:

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatization Derivatization (if necessary) e.g., silylation Dissolution Dissolution in Solvent Derivatization->Dissolution Injection Injection into GC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of ee% Integration->Quantification G start Isomeric Mixture of Hydroxydecanoate Esters is_regio Are there regioisomers? start->is_regio is_enantio Are there enantiomers? is_regio->is_enantio No nmr_1d_2d 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC) Analysis is_regio->nmr_1d_2d Yes nmr_chiral NMR with Chiral Auxiliary (CDA or CSA) is_enantio->nmr_chiral Yes end is_enantio->end No result_regio Identification and Quantification of Regioisomers nmr_1d_2d->result_regio result_enantio Determination of Enantiomeric Excess nmr_chiral->result_enantio result_regio->is_enantio result_enantio->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.